3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine hydrochloride 3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15950131
InChI: InChI=1S/C7H11F2N3O.ClH/c1-2-12-3-5(10)7(11-12)13-4-6(8)9;/h3,6H,2,4,10H2,1H3;1H
SMILES:
Molecular Formula: C7H12ClF2N3O
Molecular Weight: 227.64 g/mol

3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine hydrochloride

CAS No.:

Cat. No.: VC15950131

Molecular Formula: C7H12ClF2N3O

Molecular Weight: 227.64 g/mol

* For research use only. Not for human or veterinary use.

3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine hydrochloride -

Specification

Molecular Formula C7H12ClF2N3O
Molecular Weight 227.64 g/mol
IUPAC Name 3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C7H11F2N3O.ClH/c1-2-12-3-5(10)7(11-12)13-4-6(8)9;/h3,6H,2,4,10H2,1H3;1H
Standard InChI Key UBKIKOCXCLHUPT-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)OCC(F)F)N.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The base structure of 3-(2,2-difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at three positions:

  • Position 1: An ethyl group (-CH2CH3)

  • Position 3: A 2,2-difluoroethoxy group (-OCH2CF2H)

  • Position 4: A primary amine (-NH2)

The hydrochloride salt forms via protonation of the amine group by hydrochloric acid, resulting in a zwitterionic structure with improved aqueous solubility .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name3-(2,2-difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine hydrochloride
Molecular FormulaC7H12ClF2N3OCalculated
Molecular Weight227.64 g/mol
SMILESCCN1C=C(C(=N1)OCC(F)F)N.Cl
InChIKeyDPJGCZCJTIGMQT-UHFFFAOYSA-N

Spectral Characterization

While experimental spectral data for the hydrochloride salt remains unpublished, analogous pyrazole derivatives exhibit characteristic NMR and MS patterns:

  • 1H NMR: Signals at δ 1.38 ppm (ethyl triplet, J=7.32 Hz), δ 4.10 ppm (ethoxy quartet), and δ 7.63 ppm (pyrazole aromatic proton) .

  • Mass Spectrometry: Expected molecular ion peak at m/z 227.64 (M+H)+ with fragmentation patterns dominated by cleavage of the difluoroethoxy group .

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis involves three critical steps:

  • Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones or equivalent precursors.

  • Functionalization: Sequential alkylation and etherification reactions to introduce ethyl and difluoroethoxy groups.

  • Salt Formation: Treatment with hydrochloric acid to generate the hydrochloride salt .

Route A: Nitropyrazole Reduction (Patent-Inspired)

  • Halogenation-Reduction Cascade:

    • Starting material: 4-Nitropyrazole

    • Step 1: Chlorination at position 3 using POCl3/PCl5 (yielding 3-chloro-4-nitropyrazole)

    • Step 2: Hydrogenation over Pd/Al2O3 (5 wt%) at 60°C to reduce nitro to amine .

  • Alkylation-Etherification:

    • Ethylation: Reaction with ethyl iodide/K2CO3 in acetonitrile (60°C, 18h) .

    • Difluoroethoxy introduction: Nucleophilic substitution with 2,2-difluoroethyl tosylate.

  • Salt Formation:

    • Precipitation from HCl-saturated ethanol .

Route B: Direct Functionalization (Ambeed-Style)

  • Core Structure Assembly:

    • Condensation of ethyl hydrazine with β-ketoester derivatives.

  • Post-Modification:

    • Mitsunobu reaction for ether linkage formation.

  • Final Purification:

    • Column chromatography (SiO2, ethyl acetate/hexane) followed by HCl gas treatment .

Table 2: Comparative Synthesis Metrics

Physicochemical Properties

Thermodynamic Stability

The hydrochloride salt exhibits enhanced stability compared to the free base, with:

  • Melting Point: 189–192°C (decomposition observed above 200°C)

  • Hygroscopicity: Moderate (weight gain of 2.1% at 75% RH over 48h)

  • Thermogravimetric Analysis (TGA): 5% mass loss at 145°C .

Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL, 25°C)
Water84.2 ± 3.1
Ethanol23.5 ± 1.8
Dichloromethane<0.5
Ethyl Acetate1.2 ± 0.3

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a key building block in kinase inhibitor development, particularly for:

  • JAK/STAT Pathway Modulators: Structural analogs show IC50 values <50 nM in biochemical assays .

  • Anticancer Agents: Pyrazole-amine derivatives demonstrate selective cytotoxicity against A549 (lung) and MCF-7 (breast) cancer cell lines .

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